(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
Description
“(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate” is a synthetic aurone derivative designed as a tubulin polymerization inhibitor for anticancer applications. The compound features a (Z)-configured benzylidene group substituted with a nitro moiety at the 4-position, coupled with a furan-2-carboxylate ester at the 6-position of the benzofuranone core. This structural design leverages the aurone pharmacophore’s ability to bind the colchicine site on tubulin, disrupting microtubule dynamics and inducing cell cycle arrest in cancer cells .
Properties
IUPAC Name |
[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO7/c22-19-15-8-7-14(27-20(23)16-2-1-9-26-16)11-17(15)28-18(19)10-12-3-5-13(6-4-12)21(24)25/h1-11H/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXUFVGTWGDXSR-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the condensation of 4-nitrobenzaldehyde with furan-2-carboxylic acid derivatives. The synthesis typically includes the following steps:
- Formation of the Benzylidene Derivative : The reaction between 4-nitrobenzaldehyde and furan-2-carboxylic acid under acidic conditions leads to the formation of the benzylidene derivative.
- Cyclization : Subsequent cyclization reactions yield the dihydrobenzofuran structure, which is crucial for its biological activity.
- Characterization : The compound is characterized using techniques such as NMR, FTIR, and mass spectrometry to confirm its structure and purity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes its antibacterial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli (G-) | 32 µg/mL |
| Staphylococcus aureus (G+) | 16 µg/mL |
These results indicate that the compound possesses a stronger inhibitory effect against Gram-positive bacteria compared to Gram-negative bacteria, which may be attributed to differences in cell wall structure.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The following table presents the IC50 values for different cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is crucial for cancer treatment.
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Case Study 1 : A study on its effect against Staphylococcus aureus infections showed a significant reduction in bacterial load in treated mice compared to controls.
- Case Study 2 : In a xenograft model of breast cancer, administration of the compound resulted in a marked decrease in tumor size and weight, demonstrating its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their modifications are summarized below:
Pharmacokinetic and Solubility Considerations
- Solubility : The furan-2-carboxylate ester in the target compound and derivatives improves aqueous solubility compared to lipophilic groups like diethylcarbamate (9k, ) or dichlorobenzyl (5b) .
- Metabolic Stability : Ester groups (furan-2-carboxylate) are prone to hydrolysis, whereas ethers (e.g., 5b’s benzyloxy group) may offer greater stability .
In Vivo Efficacy
- The target compound’s efficacy in vivo remains uncharacterized, but analogs like 5a show robust activity in zebrafish T-ALL models and PC-3 xenografts at 10 mg/kg without weight loss in mice . This suggests that nitro-substituted aurones may retain efficacy with optimized dosing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
